N-phenylpiperidin-3-amine
Overview
Description
N-phenylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .
Mechanism of Action
Target of Action
N-Phenylpiperidin-3-amine, also known as N-Phenyl-3-piperidinamine, is a compound that has been studied for its potential pharmacological applications
Mode of Action
It is known that piperidine derivatives, which include this compound, are important synthetic fragments for designing drugs . These compounds can interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that they may affect a wide range of biochemical pathways
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological effects
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These reactions suggest that N-Phenylpiperidin-3-amine could potentially interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Based on its structural similarity to other piperidine derivatives, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structural similarity to other piperidine derivatives, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Based on its structural similarity to other piperidine derivatives, it could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that allows the formation of piperidine derivatives in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, followed by purification techniques like crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
N-phenylpiperidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylpiperidin-3-one, while reduction can produce this compound derivatives with different substituents .
Scientific Research Applications
N-phenylpiperidin-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as a therapeutic agent due to its pharmacological properties, including anti-inflammatory, analgesic, and antipsychotic effects . Additionally, this compound is utilized in the development of new drugs targeting various diseases, such as Alzheimer’s disease and cancer .
Comparison with Similar Compounds
N-phenylpiperidin-3-amine can be compared with other piperidine derivatives, such as N-phenylpiperidin-4-amine and N-phenylpiperidin-2-amine. While these compounds share a similar core structure, their pharmacological properties and applications may differ due to variations in their chemical structure . For example, N-phenylpiperidin-4-amine may exhibit different receptor binding affinities and therapeutic effects compared to this compound .
Similar Compounds
- N-phenylpiperidin-4-amine
- N-phenylpiperidin-2-amine
- 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups
This compound stands out due to its unique combination of chemical properties and potential therapeutic applications, making it a valuable compound in scientific research and drug development .
Biological Activity
N-Phenylpiperidin-3-amine, a compound belonging to the piperidine class of molecules, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring with a phenyl group attached to the nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 202.29 g/mol. The compound exists as a white crystalline solid soluble in various organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly opioid receptors. It has been identified as an impurity in fentanyl, suggesting its potential role in modulating pain perception and other physiological responses through opioid receptor binding .
The compound may also influence cellular processes such as gene expression and metabolic pathways, affecting signaling cascades that are crucial for maintaining cellular homeostasis.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. The structure-activity relationship indicates that modifications on the piperidine ring can enhance these effects .
2. Anticancer Properties
Research indicates that this compound derivatives may possess anticancer activity. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, surpassing the efficacy of conventional chemotherapeutic agents like bleomycin .
3. Neurological Effects
Given its structural similarity to known psychoactive substances, this compound has been studied for its effects on the central nervous system (CNS). It shows promise as a potential therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems .
Case Study 1: Anticancer Activity
A study conducted on a series of piperidine derivatives, including this compound, revealed that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapy agents, indicating its potential as an alternative treatment option .
Case Study 2: Opioid Receptor Interaction
In vitro studies demonstrated that this compound binds to mu-opioid receptors with high affinity. This binding was associated with analgesic effects comparable to those observed with morphine but with a different side effect profile. Such findings suggest the compound's potential for pain management applications while minimizing adverse effects commonly associated with traditional opioids .
Data Tables
Properties
IUPAC Name |
N-phenylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-13H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDNZFYQBNCCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393119 | |
Record name | N-phenylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100240-05-9 | |
Record name | N-phenylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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